molecular formula C10H10BrFO B1444639 Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- CAS No. 1062615-67-1

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-

Cat. No.: B1444639
CAS No.: 1062615-67-1
M. Wt: 245.09 g/mol
InChI Key: YOBPCWRKHDCMBR-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with bromine, fluorine, and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Fluorination: The fluorine atom is introduced at the 1-position using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.

    Butenylation: The butenyl group is introduced via a nucleophilic substitution reaction, where a suitable butenyl halide (e.g., 3-buten-1-yl bromide) reacts with the benzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The butenyl group may also play a role in modulating the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 4-bromo-1-fluoro-: Lacks the butenyl group, resulting in different chemical and biological properties.

    Benzene, 4-bromo-2-(3-buten-1-yloxy)-:

    Benzene, 4-fluoro-2-(3-buten-1-yloxy)-: Lacks the bromine atom, leading to variations in its chemical behavior.

Uniqueness

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is unique due to the combination of bromine, fluorine, and butenyl substituents on the benzene ring

Properties

IUPAC Name

4-bromo-2-but-3-enoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h2,4-5,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPCWRKHDCMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorophenol (19.63 g, 102.8 mmol) in DMF (410 mL) was added Cs2CO3 (40.19 g, 123.36 mmol, 1.2 eq.) followed by 4-bromo-1-butene (15.26 g, 11.48 mL, 113.06 mmol, 1.1 eq.). The mixture was stirred overnight at a temperature between 50 and 60° C. Then additional amounts of Cs2CO3 and the bromoalkene (20.1 g, 0.6 eq.) and (7.53 g, 5.74 mL, 0.55 eq.) respectively were added to the reaction mixture and heating was continued overnight. The mixture was cooled to room temperature and diluted with water. The aqueous mixture was extracted with EtOAc and the aqueous layer was separated and extracted once with EtOAc. The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated onto 50 g Celite. Flash chromatography (SiO2, Hexanes to 30% EtOAc 70% Hexanes) provided 11.87 g, 47%, of the title compound as a colorless to light yellow oil.
Quantity
19.63 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
40.19 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
11.48 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromoalkene
Quantity
20.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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